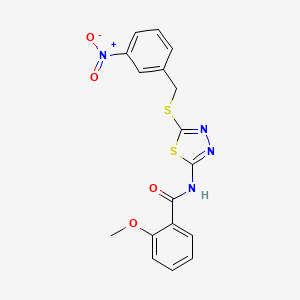

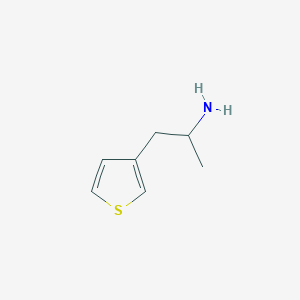

1-(Thiophène-3-yl)propan-2-amine

Vue d'ensemble

Description

1-(Thiophen-3-yl)propan-2-amine is a useful research compound. Its molecular formula is C7H11NS and its molecular weight is 141.23. The purity is usually 95%.

BenchChem offers high-quality 1-(Thiophen-3-yl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-3-yl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Modulation des Neurotransmetteurs: Comme l'amphétamine et ses analogues apparentés, la thiopropamine agit probablement comme un inhibiteur de la recapture de la noradrénaline et de la dopamine et/ou un agent de libération . Cette propriété la rend pertinente pour l'étude des systèmes de neurotransmetteurs et le développement de nouveaux médicaments.

- Affinité pour les récepteurs de la sérotonine: Les chercheurs ont évalué les dérivés de la thiopropamine pour leur affinité in vitro sur les récepteurs sérotoninergiques 5-HT1A . La compréhension de ces interactions peut guider la conception de médicaments.

Inhibition de la corrosion

Les dérivés du thiophène servent d'inhibiteurs de corrosion dans la chimie industrielle et la science des matériaux . Leur capacité à protéger les métaux de la corrosion les rend précieux pour diverses applications.

Propriétés pharmacologiques

La thiopropamine et les composés apparentés présentent divers effets pharmacologiques:

- Propriétés anticancéreuses: Certaines molécules à base de thiophène présentent une activité anticancéreuse .

- Effets anti-inflammatoires et antimicrobiens: Les molécules à médiation par le thiophène possèdent des propriétés anti-inflammatoires et antimicrobiennes .

- Propriétés antihypertensives et anti-athéroscléreuses: Certains médicaments contenant du thiophène présentent ces effets .

Stratégies de synthèse

Plusieurs méthodes de synthèse permettent d'obtenir des dérivés du thiophène:

- Réactions de condensation: Les synthèses de Gewald, Paal-Knorr, Fiesselmann et Hinsberg sont des méthodes importantes pour obtenir des dérivés du thiophène . Ces réactions permettent d'accéder à diverses structures chimiques.

Activité biologique et inhibition microbienne

Le composé 12, un dérivé de la thiopropamine, a montré des effets inhibiteurs contre divers organismes, notamment B. subtilis, E. coli, P. vulgaris et S. aureus . Cela souligne son potentiel en matière de lutte contre les microbes.

En résumé, la 1-(Thiophène-3-yl)propan-2-amine est un composé polyvalent dont les applications s'étendent au développement de médicaments, à l'électronique, à la protection contre la corrosion et à la pharmacologie. Ses propriétés uniques continuent d'inspirer l'exploration scientifique et l'innovation. 🌟

Mécanisme D'action

Target of Action

It is known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it can be inferred that 1-(Thiophen-3-yl)propan-2-amine may interact with a range of biological targets.

Mode of Action

It is suggested that like amphetamine and most of its analogues, thiopropamine most likely acts as a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .

Biochemical Pathways

For instance, if it exhibits anti-inflammatory properties, it may interact with pathways involved in inflammation, such as the NF-kB pathway .

Pharmacokinetics

It is known that thiopropamine, a similar compound, is rapidly absorbed following intraperitoneal injection, with peak concentrations in the blood achieved at five minutes and a subsequent reduction to 12% of peak concentrations within two hours post-administration . It is also likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides. These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .

Safety and Hazards

The compound is marked with the GHS05 pictogram, indicating that it is corrosive . It has a hazard statement of H314, meaning it causes severe skin burns and eye damage . Precautionary measures include avoiding inhalation, contact with skin or eyes, and actions that could lead to the ingestion of the compound .

Orientations Futures

Methiopropamine, a structural analogue of 1-(Thiophen-3-yl)propan-2-amine, has been identified as a new psychoactive substance . It has been sold as a ‘legal high’ and has limited popularity as a recreational stimulant . Understanding the safety aspects of such compounds and their potential health threats is crucial for public health and can guide the development of therapeutic approaches for intoxication and guide authorities in deciding their legal status .

Analyse Biochimique

Biochemical Properties

1-(Thiophen-3-yl)propan-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the cytochrome P450 enzyme family, particularly CYP2C19, which is involved in the metabolism of various substances. The compound can act as a substrate for these enzymes, leading to its biotransformation into active metabolites such as thiopropamine and 4-hydroxymethiopropamine . These interactions are crucial for understanding the compound’s metabolic pathways and its potential therapeutic applications.

Metabolic Pathways

1-(Thiophen-3-yl)propan-2-amine is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme family, particularly CYP2C19, leading to the formation of active metabolites such as thiopropamine and 4-hydroxymethiopropamine . These metabolites can further undergo biotransformation, resulting in the formation of inactive compounds such as 1-(thiophen-2-yl)-2-propan-2-one . The compound’s involvement in these metabolic pathways highlights its potential for therapeutic applications and its impact on metabolic health.

Propriétés

IUPAC Name |

1-thiophen-3-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEQDZAVAQTCOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344776 | |

| Record name | 3-Thienoamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149977-81-1 | |

| Record name | 3-Thienoamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiophen-3-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2537622.png)

![3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2537624.png)

![7-[(4-FLUOROPHENYL)AMINO]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE](/img/structure/B2537626.png)

![2-chloro-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B2537627.png)

![3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2537637.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2537639.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2537640.png)